N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-17(20-12-6-9-15-7-2-1-3-8-15)18(23)21-13-16-14-24-19(25-16)10-4-5-11-19/h1-3,7-8,16H,4-6,9-14H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUERHSGZNHMZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonan-2-ylmethanol. This intermediate is typically synthesized through a series of reactions involving the formation of the spirocyclic ring system . The final compound is obtained by reacting the intermediate with 3-phenylpropylamine and oxalyl chloride under controlled conditions .
Chemical Reactions Analysis
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, leading to the formation of carboxylic acids and amines
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide with key oxalamide derivatives from the evidence:
Key Observations :
- Spirocyclic vs. Adamantyl: The target compound’s spirocyclic group (1,4-dioxaspiro[4.4]nonane) likely improves conformational stability compared to adamantyl derivatives, which are bulkier but less rigid .
- Linker Flexibility : The absence of an oxygen linker in the target compound’s N2 substituent (vs. compound 12) may reduce metabolic hydrolysis, enhancing in vivo persistence .
- Aromatic vs.
Physicochemical Comparison :
| Property | Target Compound | Compound 12 | Compound 10 |
|---|---|---|---|
| Melting Point | Likely >200°C (estimated) | >210°C | Not reported |
| Lipophilicity (LogP) | High (spiro + phenylpropyl) | Moderate (adamantyl + ether) | Moderate (piperazine + pyrazole) |
| Metabolic Stability | High (resistant to hydrolysis) | Moderate (ether linker) | Low (piperazine prone to oxidation) |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The compound features a dioxaspiro framework , which enhances its stability and biological interaction potential. The oxalamide functional group is indicative of possible interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity. Compounds with similar structures have been reported to possess various pharmacological effects, including:
- Antinociceptive activity : Similar compounds have shown promise in pain management.
- Neuroprotective properties : Potential for protecting neuronal cells from damage.
- Modulation of serotonin receptors : Implications for mood regulation and anxiety treatment.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Serotonin receptors : Potential agonistic or antagonistic effects could influence neurotransmitter signaling pathways.
- Enzymatic inhibition : The spirocyclic structure may allow for binding at active sites on enzymes, thus inhibiting their function.
Case Studies and Experimental Data
A review of literature reveals several studies assessing the biological activity of similar compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The presence of polar functional groups may enhance solubility and absorption rates.
- Distribution : Predicted good blood-brain barrier (BBB) permeability based on structural characteristics.
- Metabolism : Requires further investigation to identify metabolic pathways and potential toxic metabolites.
Future Directions
Further research is essential to fully characterize the biological activity of this compound:
- In vitro and in vivo studies : To confirm biological activity and elucidate mechanisms.
- Structural modifications : Exploring derivatives may enhance potency or selectivity towards specific targets.
- Clinical trials : To assess therapeutic efficacy in humans.
Q & A
Basic: How can researchers optimize the synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise coupling : React 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine with oxalyl chloride under inert conditions (N₂ atmosphere) to form the oxalamide intermediate. Subsequent coupling with 3-phenylpropylamine is performed at 0–5°C to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity and stabilize intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .
- Automated systems : For scale-up, automated flow reactors ensure consistent temperature control and reduce human error .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the spirocyclic core (δ 1.4–1.8 ppm for cyclopropane protons) and oxalamide carbonyl signals (δ 165–170 ppm) .
- FTIR : Validate amide C=O stretches (1670–1690 cm⁻¹) and sp³ C-O-C vibrations (1100–1250 cm⁻¹) from the dioxaspiro ring .
- Mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ at m/z 387.18 (calculated for C₂₂H₂₉N₂O₄) .
Basic: How should initial biological screening be designed to assess its bioactivity?
Methodological Answer:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) at 1–100 μM concentrations .
- Enzyme inhibition : Screen for kinase or protease inhibition (e.g., COX-2, EGFR) via fluorogenic substrates .
- Control compounds : Compare with structurally similar oxalamides (e.g., chloro/fluoro-substituted analogs) to establish baseline activity .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Methodological Answer:
- Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., shorter propyl chains) groups to identify critical pharmacophores .
- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .
- Targeted mutagenesis : If a receptor target is identified (e.g., GPCRs), use site-directed mutagenesis to validate binding interactions .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to assess oxidative degradation .
- Formulation optimization : Use liposomal encapsulation to enhance bioavailability in murine models .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after oral/intravenous administration .
Advanced: How can computational methods predict its mechanism of action?
Methodological Answer:
- Molecular docking : Simulate binding to potential targets (e.g., HDACs, PARP) using AutoDock Vina with flexible side chains .
- Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to evaluate binding stability and hydration effects .
- Network pharmacology : Integrate STRING database analysis to map interacting pathways (e.g., apoptosis, inflammation) .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxalamide bond .
- Solvent compatibility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8 .
Advanced: Which analytical techniques resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray crystallography : Resolve the spirocyclic conformation (dihedral angles < 10°) and hydrogen-bonding networks .
- NOESY NMR : Detect through-space interactions between the dioxaspiro methylene and phenylpropyl groups .
- DFT calculations : Compare experimental IR/Raman spectra with B3LYP/6-31G* optimized structures .
Advanced: How to design experiments validating its selectivity for specific enzyme isoforms?
Methodological Answer:
- Isoform-specific assays : Test against kinase isoforms (e.g., PI3Kα vs. PI3Kγ) using ATP-competitive FRET probes .
- Crystallographic studies : Resolve co-crystal structures with isoform-specific residues (e.g., gatekeeper mutations) .
- CRISPR knockout models : Validate target engagement in HEK293 cells with KO of the suspected isoform .
Advanced: What methodologies reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Transcriptomic profiling : Perform RNA-seq on resistant vs. sensitive lines to identify dysregulated pathways (e.g., ABC transporters) .
- Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
- Redox profiling : Measure ROS levels (DCFH-DA assay) to assess oxidative stress-mediated cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
